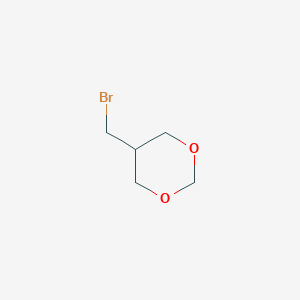

5-(Bromomethyl)-1,3-dioxane

Description

Contextualization of the 1,3-Dioxane (B1201747) Ring System in Heterocyclic Chemistry

The 1,3-dioxane ring is a six-membered heterocycle containing two oxygen atoms at positions 1 and 3. This structural motif is found in various natural products and serves as a key building block in organic synthesis. thieme-connect.de The 1,3-dioxane system is a type of cyclic acetal (B89532) and is known for its conformational preferences, typically adopting a chair-like conformation similar to cyclohexane. thieme-connect.de The presence of the two oxygen atoms influences the ring's geometry and reactivity, making it distinct from its carbocyclic counterpart. thieme-connect.de These systems are particularly important as protecting groups for carbonyl compounds and 1,3-diols due to their stability under various reaction conditions and their susceptibility to cleavage under acidic conditions. thieme-connect.de

Fundamental Principles of Acetal Chemistry within Cyclic Systems

Acetals are functional groups characterized by two ether groups attached to the same carbon atom. vedantu.com They are formed from the reaction of an aldehyde or a ketone with an alcohol in the presence of an acid catalyst. organicchemistrytutor.com When a diol, such as ethylene (B1197577) glycol or propane-1,3-diol, is used, a cyclic acetal is formed. organicchemistrytutor.com These cyclic acetals, particularly five- and six-membered rings, are generally more stable than their acyclic counterparts. organicchemistrytutor.comlibretexts.org The formation of cyclic acetals is a reversible process, and they can be hydrolyzed back to the parent carbonyl compound and diol by treatment with aqueous acid. organicchemistrytutor.com This reversible nature is a cornerstone of their use as protecting groups in multi-step syntheses. numberanalytics.com

Significance of Bromomethyl Functionality as a Synthetic Handle in Organic Synthesis

The bromomethyl group (–CH₂Br) is a highly versatile functional group in organic synthesis. The presence of the electronegative bromine atom makes the adjacent carbon atom electrophilic and susceptible to nucleophilic attack. This reactivity allows for a wide range of chemical transformations, including substitution and coupling reactions. The bromomethyl group can be readily converted into other functional groups, making it a valuable "synthetic handle" for the construction of complex molecular architectures. Its utility is demonstrated in the synthesis of pharmaceuticals, agrochemicals, and materials.

Overview of 5-(Bromomethyl)-1,3-Dioxane as a Subject of Academic Research and Synthetic Utility

This compound is a chemical compound that combines the features of a 1,3-dioxane ring with a reactive bromomethyl group. This combination makes it a bifunctional molecule with significant potential in organic synthesis. The 1,3-dioxane portion can act as a protecting group or a conformational control element, while the bromomethyl group provides a site for further chemical modification. Research has explored its use as an intermediate in the synthesis of various organic compounds. rsc.org The reactivity of the bromomethyl group allows for the introduction of this dioxane-containing moiety into larger molecules, leading to the creation of diverse and complex structures.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 61728-99-2 |

| Molecular Formula | C₅H₉BrO₂ |

| Molecular Weight | 181.03 g/mol |

| IUPAC Name | This compound |

| Purity | 95% |

Structure

3D Structure

Properties

IUPAC Name |

5-(bromomethyl)-1,3-dioxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO2/c6-1-5-2-7-4-8-3-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJJCGBADHDOYBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COCO1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60568696 | |

| Record name | 5-(Bromomethyl)-1,3-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60568696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61728-99-2 | |

| Record name | 5-(Bromomethyl)-1,3-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60568696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Bromomethyl 1,3 Dioxane and Analogous Architectures

Precursor Synthesis and Functionalization of 1,3-Propanediol (B51772) Derivatives

The foundation for synthesizing 5-(bromomethyl)-1,3-dioxane lies in the preparation of appropriately substituted 1,3-propanediol precursors. The nature of the substituent at the central carbon (C-2 of the propanediol, which becomes C-5 of the dioxane) is crucial for the eventual introduction of the bromomethyl group.

Approaches to 5-Hydroxymethyl-1,3-Dioxane Formation

A primary precursor for the target molecule is 5-hydroxymethyl-1,3-dioxane. Several synthetic pathways exist for its formation. One common method involves the Prins reaction, where allyl alcohol reacts with formaldehyde (B43269) under electrophilic conditions to yield the desired 5-hydroxymethyl-1,3-dioxane. enu.kz Another approach starts from glycerol, which can be converted to a mixture of 5-hydroxy-1,3-dioxane and 4-hydroxymethyl-1,3-dioxolane. google.com This mixture can be heated in the presence of an acid catalyst, such as concentrated sulfuric acid, to favor the formation of the thermodynamically more stable 5-hydroxy-1,3-dioxane. google.com

For substituted analogs, such as 2,2-dimethyl-5-hydroxymethyl-1,3-dioxane, a common strategy is the acid-catalyzed condensation of 2-hydroxymethyl-2-methyl-1,3-propanediol with acetone (B3395972). Alternatively, reduction of a suitable precursor using reagents like lithium aluminum hydride can yield the hydroxymethyl derivative. prepchem.com The synthesis of 1,3-dioxane-5,5-dimethanol, another related precursor, can be achieved through the acid-catalyzed reaction of pentaerythritol (B129877) with formaldehyde.

Introduction of Other Precursor Functionalities at C-5

The synthesis of analogous architectures often requires the introduction of functionalities other than a hydroxyl group at the C-5 position. These functionalized precursors are key to creating a diverse range of 5-substituted 1,3-dioxanes. For instance, the synthesis of 5,5-bis(bromomethyl) derivatives begins with 2,2-bis(bromomethyl)propane-1,3-diol, which can then be reacted with an aldehyde or ketone to form the dioxane ring. smolecule.com

Other functionalities can also be installed. For example, 5-acyl-1,3-dioxanes can be synthesized and subsequently hydrogenated to yield 5-hydroxyalkyl-1,3-dioxanes, expanding the range of possible C-5 substituents. researchgate.net The introduction of nitro groups is also possible, leading to intermediates like 5-bromo-2,2-dimethyl-5-nitro-1,3-dioxane. ontosight.ai Furthermore, more complex moieties, such as fluorinated isoxazoles, have been attached at the C-5 position, demonstrating the versatility of synthetic strategies for functionalizing this site. academie-sciences.fr This highlights the modularity of the synthesis, where the choice of the initial substituted 1,3-propanediol dictates the final functionality at the C-5 position of the dioxane ring.

Formation of the 1,3-Dioxane (B1201747) Ring System

Catalytic Condensation Reactions with Carbonyl Compounds

The most straightforward method for forming the 1,3-dioxane ring is the acid-catalyzed acetalization or ketalization of a 1,3-diol with an aldehyde or ketone, respectively. organic-chemistry.org This equilibrium-driven reaction requires the removal of water to proceed to completion, often accomplished using a Dean-Stark apparatus with azeotropic distillation. organic-chemistry.org

A variety of catalysts can be employed to facilitate this condensation. Brønsted acids, such as p-toluenesulfonic acid (PTSA), are commonly used. ijapbc.com Lewis acids are also effective catalysts for this transformation. organic-chemistry.org Milder, more specialized catalysts have been developed to improve yields and substrate scope under neutral conditions. For example, iodine has been shown to be an effective catalyst for the formation of 1,3-dioxanes from 1,3-bis(trimethylsiloxy)propane. organic-chemistry.org Solid acid catalysts are also utilized, offering advantages such as high catalytic activity, lack of corrosiveness, and ease of separation from the reaction mixture. google.com

| Diol Precursor | Carbonyl Compound | Catalyst | Conditions | Product | Reference |

| 2-Hydroxymethyl-2-methyl-1,3-propanediol | Acetone | p-Toluenesulfonic acid (PTSA) | Room Temperature | 5-Hydroxymethyl-2,2,5-trimethyl-1,3-dioxane | |

| 2-Methyl-2-phenyl-1,3-propane diol | Acetone | p-Toluenesulfonic acid (PTSA) | Room Temperature | 2,2,5-Trimethyl-5-phenyl-1,3-dioxane | ijapbc.com |

| 1,3-Propanediol Derivatives | Aldehydes/Ketones | Iodine | Aprotic, Neutral | 1,3-Dioxanes | organic-chemistry.org |

| 2,2-Bis(bromomethyl)propane-1,3-diol | Benzaldehyde (B42025) | p-Toluenesulfonic acid (PTSA) | Toluene, 120 °C | 5,5-Bis(bromomethyl)-2-phenyl-1,3-dioxane (B1291294) | |

| Olefin + Formaldehyde | Solid Acid Catalyst | 40-140 °C, 0.1-10 MPa | 1,3-Dioxane structure | google.com |

Prins Reaction Pathways for Dioxane Assembly

The Prins reaction offers an alternative and powerful method for constructing the 1,3-dioxane skeleton. This reaction involves the electrophilic addition of an aldehyde, typically formaldehyde, to an alkene. wikipedia.org The outcome of the Prins reaction is highly dependent on the reaction conditions. While the formation of a 1,3-diol can occur in aqueous acidic media, the use of an excess of formaldehyde, particularly in the absence of water and at lower temperatures, favors the formation of the 1,3-dioxane product. wikipedia.org

The reaction is initiated by the protonation of the aldehyde by a protic or Lewis acid, which then adds to the alkene to form a carbocationic intermediate. This intermediate is then trapped by another molecule of the aldehyde, leading to a new oxonium ion which subsequently cyclizes to form the 1,3-dioxane ring. wikipedia.org

Significant advancements have been made in developing catalytic and asymmetric versions of the Prins reaction. Chiral confined imino-imidodiphosphate (iIDP) Brønsted acid catalysts have been successfully used for the enantioselective intermolecular Prins reaction of styrenes with paraformaldehyde, yielding optically active 1,3-dioxanes. nih.govacs.org Heterogeneous catalysts, such as the mesoporous solid acid catalyst ZnAlMCM-41, have also been shown to be highly selective for the synthesis of 4-phenyl-1,3-dioxane (B1205455) via the Prins cyclization of styrene (B11656) and paraformaldehyde. rsc.org

| Alkene | Aldehyde | Catalyst/Conditions | Product Type | Reference |

| Styrene | Paraformaldehyde | Confined imino-imidodiphosphate (iIDP) Brønsted acid | Enantioenriched 4-Aryl-1,3-dioxanes | nih.govacs.org |

| General Alkenes | Formaldehyde | Excess formaldehyde, low temperature | 1,3-Dioxane | wikipedia.org |

| Styrene | Paraformaldehyde | ZnAlMCM-41 | 4-Phenyl-1,3-dioxane | rsc.org |

| Allyl alcohol | Formaldehyde | Acidic conditions | 5-Hydroxymethyl-1,3-dioxane | enu.kz |

Strategies for Bromomethyl Group Installation at the C-5 Position

The final and defining step in the synthesis of this compound is the introduction of the bromomethyl group at the C-5 position. This is typically achieved by converting a pre-existing functional group, most commonly a hydroxymethyl group, into the desired bromomethyl moiety.

A standard method for this transformation involves the reaction of a 5-(hydroxymethyl)-1,3-dioxane derivative with a brominating agent. However, direct synthesis from precursors already containing the bromo-functionality is also a viable and common strategy. For instance, 5,5-bis(bromomethyl)-1,3-dioxane (B8684678) can be prepared directly from 2,2-bis(bromomethyl)-1,3-propanediol (B29016) and formaldehyde in the presence of concentrated hydrochloric acid. prepchem.com Similarly, the reaction of 1,2-benzenedimethanol (B1213519) with bromoacetaldehyde (B98955) dimethylacetal yields a 2-(bromomethyl)-1,3-dioxepane (B2910617) derivative, showcasing the incorporation of the bromomethyl group during the ring formation step. rsc.org

In cases where the dioxane ring is already formed with a different substituent, such as a methyl group, a radical bromination could theoretically be employed, although this is less common than functional group interconversion. The isomerization of 5-bromo-5-(bromomethyl)-1,3-dioxanes can occur under acidic treatment, leading to the thermodynamically more stable trans-isomer where the bromine atom occupies an equatorial position. thieme-connect.de This occurs via a mechanism involving the opening and re-closing of the acetal (B89532) ring. thieme-connect.de

| Starting Material | Reagent(s) | Product | Key Feature | Reference |

| 2,2-bis(bromomethyl)-1,3-propanediol | Formaldehyde, conc. HCl | 5,5-bis(bromomethyl)-1,3-dioxane | Direct formation from brominated diol | prepchem.com |

| 1,2-benzenedimethanol | Bromoacetaldehyde dimethylacetal | 5,6-benzo-2-(bromomethyl)-1,3-dioxepane | Incorporation of bromomethyl group during cyclization | rsc.org |

| 5-bromo-5-(bromomethyl)-1,3-dioxane (cis) | Acidic treatment | 5-bromo-5-(bromomethyl)-1,3-dioxane (trans) | Isomerization to thermodynamic product | thieme-connect.de |

Direct Halogenation Methods

One of the most straightforward approaches to synthesizing this compound is through the direct halogenation of its corresponding alcohol precursor, 5-(hydroxymethyl)-1,3-dioxane. This transformation typically involves the substitution of the hydroxyl group with a bromine atom using standard brominating agents. Reagents such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) are commonly employed for this purpose. The reaction proceeds via activation of the hydroxyl group, followed by nucleophilic attack by the bromide ion.

For more complex analogs, such as 5,5-bis(bromomethyl)-2-phenyl-1,3-dioxane, the synthesis is achieved by brominating the corresponding diol, 5,5-bis(hydroxymethyl)-2-phenyl-1,3-dioxane, with similar reagents. Critical parameters for these reactions include careful control of the temperature and the stoichiometry of the brominating agent to ensure high yield and purity.

| Reagent | Typical Conditions | Notes |

|---|---|---|

| Phosphorus Tribromide (PBr₃) | Aprotic solvent (e.g., THF, benzene), 0 °C to room temperature | Effective for primary alcohols; requires careful handling. |

| Hydrobromic Acid (HBr) | Aqueous or in acetic acid, often with heating | A strong acid-catalyzed S_N2 reaction. |

| N-Bromosuccinimide (NBS) / Triphenylphosphine (PPh₃) | Aprotic solvent (e.g., DCM), mild conditions | Forms the Appel salt as an intermediate; good for sensitive substrates. |

Nucleophilic Displacement of Leaving Groups at the 5-Position

An alternative to direct bromination involves a two-step sequence where the hydroxyl group of 5-(hydroxymethyl)-1,3-dioxane is first converted into a better leaving group, such as a tosylate (-OTs) or mesylate (-OMs). This is typically achieved by reacting the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine.

In the subsequent step, the activated intermediate is treated with a source of bromide ions, such as lithium bromide (LiBr) or sodium bromide (NaBr), in a polar aprotic solvent like acetone or DMF. The bromide ion displaces the leaving group via an S_N2 reaction to yield the desired this compound. This method is particularly useful for substrates that may be sensitive to the harsh conditions of direct bromination. The reactivity of brominated dioxanes in nucleophilic substitution reactions is well-established, making this reverse process a viable synthetic strategy.

| Step | Reagents | Intermediate/Product | Purpose |

|---|---|---|---|

| 1. Activation | Tosyl chloride (TsCl) or Mesyl chloride (MsCl), Pyridine | 5-(Tosyloxymethyl)-1,3-dioxane or 5-(Mesyloxymethyl)-1,3-dioxane | Convert the hydroxyl into a good leaving group. |

| 2. Displacement | Lithium bromide (LiBr) or Sodium bromide (NaBr) in DMF/Acetone | This compound | S_N2 substitution with bromide ion. |

Multi-Step Synthetic Sequences Incorporating Bromination

The synthesis of this compound and its analogs can also be integrated into multi-step sequences where the bromination step precedes the formation of the dioxane ring. This approach is particularly common for producing more substituted derivatives.

A prominent strategy involves the acid-catalyzed acetalization of a pre-brominated diol with an aldehyde or ketone. For example, 5,5-bis(bromomethyl)-2-phenyl-1,3-dioxane is efficiently synthesized by reacting 2,2-bis(bromomethyl)propane-1,3-diol with benzaldehyde in the presence of an acid catalyst like p-toluenesulfonic acid. Similarly, the synthesis of 5,6-benzo-2-(bromomethyl)-1,3-dioxepane is achieved by reacting 1,2-benzenedimethanol with bromoacetaldehyde dimethylacetal under acidic conditions. rsc.org This method allows for the construction of the dioxane ring from acyclic precursors that already contain the required bromine atoms.

| Strategy | Key Steps | Example Precursors | Reference |

|---|---|---|---|

| Bromination then Cyclization | 1. Prepare brominated diol. 2. Acid-catalyzed condensation with an aldehyde/ketone. | 2,2-bis(bromomethyl)propane-1,3-diol + Benzaldehyde | |

| Cyclization then Bromination | 1. Prepare a diol. 2. Condensation with an aldehyde/ketone. 3. Direct bromination of the resulting hydroxymethyl dioxane. | 2-(Hydroxymethyl)propane-1,3-diol + Acetone → 5-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxane → Bromination |

Stereochemical Control in the Synthesis of this compound

For substituted analogs of this compound, controlling the stereochemistry is crucial. The 1,3-dioxane ring typically adopts a chair conformation, and the orientation of substituents can significantly impact the molecule's properties. thieme-connect.de

Diastereoselective Approaches

Diastereoselectivity in dioxane synthesis often relies on thermodynamic control, where the most stable isomer is preferentially formed. Substituents on the ring, particularly at the C2, C4, and C5 positions, tend to favor an equatorial orientation to minimize steric hindrance. thieme-connect.de

Several methodologies have been developed for the diastereoselective synthesis of highly substituted 1,3-dioxanes.

Intramolecular Oxa-Michael Addition : A highly diastereoselective synthesis of trifluoromethylated 1,3-dioxanes has been reported, proceeding through an addition/oxa-Michael sequence with excellent diastereoselectivity. rsc.orggoogle.com

Bismuth-Mediated Reactions : The bismuth-mediated addition of δ-hydroxy α,β-unsaturated carbonyl compounds with aldehydes provides syn-1,3-dioxanes with high efficiency and stereoselectivity.

Thermodynamically Controlled Glycosylation : In the synthesis of 1,3-dioxan-4-yl-substituted nucleoside analogues, the stereochemical outcome of a Vorbrüggen reaction was found to be thermodynamically controlled, yielding exclusively the β-anomer where substituents adopt equatorial orientations. Current time information in Bangalore, IN.

| Method | Key Feature | Stereochemical Outcome | Reference |

|---|---|---|---|

| Intramolecular Oxa-Michael Addition | Cyclization of a γ-hydroxy-α,β-unsaturated ketone | High diastereoselectivity for trifluoromethylated dioxanes | rsc.orggoogle.com |

| Bismuth-Mediated Hemiacetal/Oxa-Conjugate Addition | Two-component reaction of unsaturated aldehydes/ketones with aldehydes | Highly stereoselective formation of syn-1,3-dioxanes | |

| Thermodynamically Controlled S_N1 | Glycosylation of a 4-acetoxy-1,3-dioxane | Formation of the β-anomer with equatorial substituents | Current time information in Bangalore, IN. |

Enantioselective Synthesis for Chiral Derivatives

The creation of chiral 1,3-dioxane derivatives requires enantioselective methods. This can be achieved using chiral catalysts, chiral auxiliaries, or by resolving a racemic mixture.

Asymmetric Hydrogenation : Rhodium-catalyzed asymmetric hydrogenation of benzo[b] Current time information in Bangalore, IN.dioxine precursors using chiral phosphine (B1218219) ligands like ZhaoPhos has been shown to produce chiral 2-substituted 2,3-dihydrobenzo Current time information in Bangalore, IN.dioxane derivatives with excellent enantioselectivities (up to >99% ee).

Chiral Base-Mediated Elimination : The synthesis of an optically active 5-(bromomethylene)-1,3-dioxane has been accomplished through the elimination of HBr from a 5-bromo-5-(bromomethyl)-1,3-dioxane using a chiral base, achieving 93% ee (99% ee after recrystallization). thieme-connect.de

Diastereomeric Salt Resolution : An efficient method for obtaining enantiomerically pure dioxolane precursors involves the formation of diastereomeric salts with a chiral amine, followed by separation and neutralization to yield the desired enantiopure building block. sci-hub.se

| Methodology | Principle | Example Application | Reference |

|---|---|---|---|

| Asymmetric Catalysis | Hydrogenation of an unsaturated dioxane precursor with a chiral Rhodium catalyst. | Synthesis of chiral 2-substituted 2,3-dihydrobenzo Current time information in Bangalore, IN.dioxanes. | |

| Use of Chiral Reagents | Elimination reaction promoted by a chiral, non-racemic base. | Synthesis of optically active 5-(bromomethylene)-1,3-dioxane. | thieme-connect.de |

| Diastereomeric Resolution | Separation of enantiomers by forming diastereomeric salts with a chiral resolving agent. | Preparation of enantiopure l- & d-dioxolane carboxylic acids. | sci-hub.se |

Isomerization and Epimerization in Dioxane Synthesis

During the synthesis of substituted 1,3-dioxanes, especially under acidic conditions, isomerization or epimerization can occur, leading to a mixture of stereoisomers. This process is often driven by the system reaching a thermodynamic equilibrium.

For instance, the treatment of 2-aryl-5-bromo-5-(bromomethyl)-1,3-dioxanes with acid can cause isomerization. thieme-connect.de The mechanism is believed to involve the reversible opening of the acetal ring to form a carbocation intermediate, followed by recyclization. This process allows for the interconversion of cis and trans isomers, ultimately favoring the formation of the more stable trans-isomer where the bulky bromine atom can occupy an equatorial position, thus minimizing unfavorable dipole-dipole repulsions and steric strain. thieme-connect.de Similarly, studies on 5-acetyl-5-methyl-2-phenyl-1,3-dioxane have shown that it readily isomerizes under mild acid catalysis. The conformational behavior of 5,5-dihalogenated-1,3-dioxanes is characterized by rapid chair-to-chair ring inversion at room temperature. thieme-connect.de

Chemical Reactivity and Transformation Pathways of 5 Bromomethyl 1,3 Dioxane

Ring-Opening Reactions of the 1,3-Dioxane (B1201747) System

Acid-Catalyzed Hydrolysis and Alcoholysis Mechanisms

The 1,3-dioxane ring, being a cyclic acetal (B89532), is susceptible to cleavage under acidic conditions. thieme-connect.de This lability is a key feature in its use as a protecting group for 1,3-diols and carbonyl compounds. thieme-connect.deorganic-chemistry.org The hydrolysis or alcoholysis of 5-(bromomethyl)-1,3-dioxane proceeds via a mechanism initiated by the protonation of one of the oxygen atoms of the dioxane ring. This is followed by the cleavage of a carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion intermediate.

In the presence of water (hydrolysis) or an alcohol (alcoholysis), this intermediate is attacked by the nucleophile, leading to the opening of the ring and the formation of the corresponding diol and carbonyl compound, or their respective ethers. The presence of the bromomethyl group can influence the rate of this reaction through inductive effects.

The general stability of 1,3-dioxanes under basic, reductive, or oxidative conditions makes their acid-catalyzed cleavage a synthetically useful strategy. thieme-connect.de

Regioselective Cleavage Strategies

The cleavage of the 1,3-dioxane ring can be directed to a specific carbon-oxygen bond, a process known as regioselective cleavage. This selectivity is often influenced by the substituents on the dioxane ring and the reagents used. researchgate.netugent.be For instance, in carbohydrate chemistry, the regioselective opening of 1,3-dioxane-type acetals is a powerful tool for the selective manipulation of hydroxyl groups. researchgate.netugent.be

Different reagents can favor the cleavage of one C-O bond over the other. For example, the reaction of cis-4-methyl-2-vinyl-1,3-dioxane with alkyllithiums results in the preferential cleavage of the C(2)-O(1) bond, which is remote from the methyl substituent. nih.gov This regioselectivity is attributed to a two-step mechanism involving the addition of the alkyllithium followed by a syn-elimination. nih.gov While this example does not involve this compound specifically, the principles of regioselective cleavage are applicable. The electron-withdrawing nature of the bromomethyl group at the C5 position can influence the electron density distribution within the ring, potentially directing the cleavage.

Elimination Reactions Leading to Unsaturated Derivatives

Formation of 5-(Bromomethylene)-1,3-Dioxane and Related Alkenes

A significant reaction pathway for this compound and its derivatives is the elimination of hydrogen bromide to form an exocyclic double bond. thieme-connect.de This reaction is typically promoted by a base and leads to the formation of 5-(bromomethylene)-1,3-dioxane. The synthesis of this unsaturated derivative is often achieved by performing the bromination of a related 5-methylene-1,3-dioxane in the presence of a base, or by direct elimination from a 5-bromo-5-(bromomethyl)-1,3-dioxane. thieme-connect.de The use of chiral bases can even lead to the formation of optically active 5-(bromomethylene)-1,3-dioxane derivatives. thieme-connect.de

Intramolecular Cyclization Through Elimination

While direct examples of intramolecular cyclization through elimination specifically for this compound are not prevalent in the provided search results, the general principles of intramolecular reactions involving haloalkyl groups are well-established. dokumen.pub Such reactions could theoretically occur if a suitable nucleophile is present within the same molecule, leading to the formation of a new ring system. The high dilution principle often favors such intramolecular processes over intermolecular reactions. google.com

Radical Reactions Involving the Bromomethyl Group

The bromomethyl group is a key functional handle for initiating radical reactions. ontosight.ai The carbon-bromine bond can be homolytically cleaved using radical initiators such as AIBN or by photolysis to generate a bromomethyl radical. ontosight.ai This highly reactive intermediate can participate in a variety of transformations. ontosight.ai

These radicals can undergo addition reactions to unsaturated compounds, abstract atoms from other molecules, or participate in coupling reactions. ontosight.ai For example, radical cyclization of compounds containing a bromomethyl group and an unsaturated tether is a common strategy for the synthesis of cyclic and polycyclic compounds. acs.orgbbhegdecollege.com The reactivity of the bromomethyl radical can be influenced by the presence of other functional groups within the molecule. ontosight.ai

In the context of this compound, the generation of a radical at the bromomethyl position opens up possibilities for intramolecular cyclization if an unsaturated moiety is present elsewhere in the molecule, or for intermolecular reactions with other radical species or traps.

Cycloaddition Reactions and Annulation Strategies with Dioxane Derivatives

Dioxane derivatives can participate in cycloaddition reactions, particularly when they contain unsaturated functionalities. For instance, 2,3-dimethylene-1,4-dioxane, generated from a stable precursor, undergoes [4+2] cycloaddition reactions with various dienophiles to produce functionalized cyclohexene (B86901) derivatives. rsc.orgrsc.orgx-mol.com

While this compound itself is not a diene, its derivative, 5-(bromomethylene)-1,3-dioxane, could potentially act as a dienophile or participate in other types of cycloaddition reactions. Furthermore, the dioxane ring can be a scaffold for constructing more complex molecules through annulation strategies, where a new ring is fused onto the existing dioxane framework. These strategies often involve multi-step sequences that can include the types of reactions discussed in the preceding sections.

Conformational Analysis and Stereochemical Studies of 5 Substituted 1,3 Dioxanes

Intrinsic Conformational Preferences of the 1,3-Dioxane (B1201747) Ring

The 1,3-dioxane ring, a six-membered heterocycle containing two oxygen atoms, is not planar. Instead, it adopts non-planar conformations to alleviate ring strain.

Dominance of Chair Conformations

Similar to cyclohexane, the 1,3-dioxane ring predominantly exists in a chair conformation. thieme-connect.de This arrangement minimizes both angle strain, by maintaining tetrahedral bond angles, and torsional strain, by staggering adjacent bonds. The presence of two C-O bonds, which are shorter than C-C bonds, leads to a slightly higher energy barrier for the chair-twist interconversion in 1,3-dioxane compared to cyclohexane. thieme-connect.de Computational studies have shown the chair conformer of 1,3-dioxane to be significantly more stable than other conformations. researchgate.net

Exploration of Twist-Boat and Other Higher-Energy Conformations

While the chair form is the most stable, other higher-energy conformations, such as the twist-boat and boat, are also part of the conformational landscape of the 1,3-dioxane ring. The twist-boat conformation is a local minimum on the potential energy surface, but it is considerably less stable than the chair form. researchgate.nettandfonline.com For the parent 1,3-dioxane, the energy difference between the chair and the 2,5-twist conformer has been calculated to be in the range of 4.67 to 5.19 kcal/mol. researchgate.net The 1,4-twist conformation is even higher in energy than the 2,5-twist. researchgate.net These non-chair conformations serve as intermediates in the process of ring inversion.

Influence of the 5-(Bromomethyl) Substituent on Ring Conformation

The introduction of a substituent at the C-5 position, such as a bromomethyl group, influences the conformational equilibrium of the 1,3-dioxane ring. This influence is a result of a combination of steric and electronic effects.

Steric and Electronic Effects on Conformational Equilibrium

The size and electronic nature of the 5-(bromomethyl) group play a significant role in determining the preferred conformation. Steric hindrance between the substituent and the axial hydrogens at C-4 and C-6 can destabilize the axial orientation of the substituent. However, electronic interactions, such as dipole-dipole interactions and hyperconjugative effects, can also impact the conformational preference. In some cases, attractive interactions, like the gauche effect, can favor a conformation that might be sterically less favorable. researchgate.net For instance, studies on 5-substituted 2-phenyl-1,3-dioxanes have shown that the addition of salts like lithium bromide can influence the conformational equilibrium, suggesting the role of electronic interactions. acs.org

Axial vs. Equatorial Preferences at C-5

For most substituents at the C-5 position of a 1,3-dioxane ring, the equatorial position is generally favored to minimize steric interactions. researchgate.net The preference for the equatorial position for various alkyl and phenyl groups at C-5 has been quantified, with the free energy difference (ΔG°) favoring the equatorial conformer. researchgate.netresearchgate.net However, the preference is not as pronounced as in cyclohexane, due to the absence of 1,3-diaxial interactions with other substituents at the C-1 and C-3 positions (which are oxygen atoms).

In the case of the bromomethyl group, both steric bulk and the polar C-Br bond contribute to the conformational energetics. Isomerization studies of 5-bromo-5-(bromomethyl)-1,3-dioxanes have indicated that the isomer with the bromine in the equatorial position is the thermodynamically more stable product, suggesting a preference for the less sterically hindered conformation. thieme-connect.de This is attributed to the destabilizing dipole repulsion in the isomer with an axial bromine. thieme-connect.de

Table 1: Conformational Preferences of Selected 5-Substituted 1,3-Dioxanes

| Substituent at C-5 | Preferred Orientation | -ΔG° (kcal/mol) |

|---|---|---|

| Methyl | Equatorial | 0.8 researchgate.net |

| Ethyl | Equatorial | 0.7 researchgate.net |

| Isopropyl | Equatorial | 1.0 researchgate.net |

| tert-Butyl | Equatorial | 1.4 researchgate.net |

| Phenyl | Equatorial | 1.0 researchgate.net |

| Hydroxy | Axial | chegg.com |

This table presents the generally preferred orientation and the conformational free energy difference for various substituents at the C-5 position of the 1,3-dioxane ring. A positive -ΔG° value indicates a preference for the equatorial position.

Dynamic Conformational Processes

The 1,3-dioxane ring is not static but undergoes dynamic processes, primarily ring inversion. This process involves the interconversion between two chair conformations, passing through higher-energy twist and boat intermediates. nih.gov For 5,5-disubstituted 1,3-dioxanes, such as 5,5-bis(bromomethyl)-2,2-diphenyl-1,3-dioxane, an equilibrium between energy-degenerate chair invertomers is observed in solution at room temperature. researchgate.net Low-temperature NMR studies have been instrumental in determining the energy barriers for these interconversions. researchgate.net The rate of this inversion is influenced by the substituents on the ring and the solvent. Computational studies have also been employed to simulate the ring inversion pathways and estimate the potential barriers to interconversion. researchgate.netresearchgate.net

Ring Inversion Dynamics and Associated Energy Barriers

The 1,3-dioxane ring, similar to cyclohexane, preferentially adopts a chair conformation. However, the presence of heteroatoms and substituents significantly influences its ring inversion dynamics. For 5,5-disubstituted 1,3-dioxanes, the ring interconversion is a process that is fast on the NMR timescale at room temperature. researchgate.net

Studies on various 5,5-disubstituted 1,3-dioxanes have provided valuable data on the energy barriers associated with this ring inversion. For instance, low-temperature NMR studies of 5,5-bis(bromomethyl)-2,2-diphenyl-1,3-dioxane have determined the interconversion barrier to be 8.9 kcal/mol. researchgate.netresearchgate.net This value is comparable to that of its analogue, 5,5-dimethyl-2,2-diphenyl-1,3-dioxane, which has a barrier of 8.33 kcal/mol. researchgate.net Computational studies using DFT have been employed to simulate the ring inversion pathway and estimate the potential barriers. researchgate.net Molecular dynamics simulations on methyl-substituted 1,3-dioxanes have also shown a quantitative correlation between the number of chair-chair interconversions and the experimentally determined ring inversion barrier. nih.gov

The chair-to-boat isomerization thermodynamics have been determined for 1,3-dioxane and its dimethyl derivatives, providing further insight into the energy landscape of these cyclic systems. rsc.org Quantum-chemical studies have revealed two potential pathways for the conformational isomerizations of equatorial and axial chair conformers of 5-alkyl- and 5-phenyl-1,3-dioxanes. researchgate.net

Table 1: Ring Inversion Energy Barriers for Selected 5,5-Disubstituted 1,3-Dioxanes

| Compound | Interconversion Barrier (kcal/mol) | Method |

|---|---|---|

| 5,5-bis(bromomethyl)-2,2-diphenyl-1,3-dioxane | 8.9 | Low-temperature NMR researchgate.netresearchgate.net |

| 5,5-dimethyl-2,2-diphenyl-1,3-dioxane | 8.33 | Not Specified researchgate.net |

Rotational Barriers of the Bromomethyl Group

Stereoelectronic Effects in 1,3-Dioxane Systems

Stereoelectronic effects play a crucial role in determining the conformation and reactivity of 1,3-dioxane derivatives. These effects arise from the interaction of electron orbitals.

Anomeric and Homoanomeric Effects on Stability and Reactivity

The anomeric effect is a well-established stereoelectronic phenomenon that describes the preference of a substituent at the anomeric carbon (C2) of a heterocyclic ring for the axial position, despite potential steric hindrance. rsc.orgthieme-connect.de This effect is attributed to a stabilizing hyperconjugative interaction between a lone pair of the ring heteroatom and the antibonding (σ*) orbital of the exocyclic bond. rsc.org While the classic anomeric effect pertains to the C2 position, related interactions can occur at other positions.

The homoanomeric effect involves interactions between an oxygen lone pair and a bond at the C5 position. rsc.org Specifically, an n→σ* interaction between the β-oxygen and the equatorial C(5)-H bond, facilitated by a W-arrangement of orbitals, has been proposed to explain the observation that the equatorial C(5)-H bond is weaker and longer than the axial C(5)-H bond in some 1,3-dioxanes. rsc.org This is in contrast to the typical scenario in cyclohexanes. rsc.org Computational studies have shown that the homoanomeric n(p) → σ(C(5)-H(eq)) interaction is particularly significant in dioxane. nih.govacs.orgacs.org These effects, although weaker than the classic anomeric effect, can become more important when the acceptor ability of the σ orbital increases. scispace.com

Hyperconjugative Interactions within the Dioxane Ring

Hyperconjugation, the interaction between filled and empty orbitals, is a key factor governing the structure and stability of 1,3-dioxanes. rsc.org These interactions can be categorized as negative hyperconjugation (lone pair to σ* orbital) and positive hyperconjugation (σ orbital to an empty orbital). rsc.org

In the 1,3-dioxane ring, several hyperconjugative interactions are at play. Anomeric n(p)(X) → σ(C-H)ax interactions involving axial C-H bonds are dominant at the C(2), C(4), and C(6) positions. nih.govacs.org Furthermore, the balance of interactions such as σ(C-X) → σ(C-H)eq, σ(C-H)eq → σ(C-X), and n(p)(X) → σ(C-H)eq is crucial for explaining the relative bond lengths of equatorial C(5)-H bonds. nih.govacs.org The interplay of these hyperconjugative interactions is consistent with the observed relative bond lengths for all C-H(ax)/C-H(eq) pairs within the ring. nih.govacs.org The phenyl group in 5,5-bis(bromomethyl)-2-phenyl-1,3-dioxane (B1291294) adopts an equatorial orientation, which minimizes steric hindrance and is stabilized by hyperconjugative interactions.

Advanced Spectroscopic and Structural Elucidation Techniques in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

High-Resolution ¹H NMR and ¹³C NMR Chemical Shift Analysis

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy provides detailed information about the electronic environment of each unique proton and carbon atom in a molecule. The chemical shift (δ), measured in parts per million (ppm), indicates the level of magnetic shielding around a nucleus, which is highly dependent on the surrounding molecular structure.

For a compound like 5-(Bromomethyl)-1,3-dioxane, one would expect distinct signals for the protons and carbons of the bromomethyl group (-CH₂Br), the methine proton at the C5 position, and the methylene (B1212753) protons at the C2, C4, and C6 positions of the dioxane ring. The electronegative bromine atom and the two oxygen atoms in the ring would significantly influence the chemical shifts, generally causing nearby nuclei to appear at a lower field (higher ppm value).

Interactive Data Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| H on C5 | Data not available | Data not available |

| H on -CH₂Br | Data not available | Data not available |

| H on C2 | Data not available | Data not available |

| H on C4/C6 | Data not available | Data not available |

Interactive Data Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C5 | Data not available |

| -CH₂Br | Data not available |

| C2 | Data not available |

| C4/C6 | Data not available |

Note: The tables above are placeholders. Specific, experimentally verified chemical shift data for this compound are not available in the reviewed literature.

Dynamic NMR for Conformational Interconversion Studies

The 1,3-dioxane (B1201747) ring typically exists in a chair conformation to minimize steric and torsional strain. For substituted dioxanes, this can lead to different conformational isomers. Dynamic NMR (DNMR) is used to study the kinetics of processes that exchange nuclei between different magnetic environments, such as the ring inversion (chair-to-chair interconversion) of cyclic molecules.

By recording NMR spectra at various temperatures, it is possible to observe changes in the appearance of the signals. At high temperatures, rapid interconversion averages the signals for axial and equatorial protons. As the temperature is lowered, this interconversion slows, and separate signals for the non-equivalent axial and equatorial protons can be resolved. From the coalescence temperature and the separation of the signals, the energy barrier for the conformational interconversion can be calculated. For related compounds like 5,5-bis(bromomethyl)-2,2-diphenyl-1,3-dioxane, the interconversion barrier has been determined using these methods. researchgate.net However, no such study has been published for this compound.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Structural Assignment

Two-dimensional (2D) NMR experiments are powerful tools that reveal correlations between different nuclei, which is crucial for unambiguously assigning the signals from 1D NMR spectra and confirming the molecular structure. sdsu.eduprinceton.edu

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would be used to establish the connectivity between the C5 proton and the protons on the adjacent C4 and C6 carbons.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons with the carbon atoms they are directly attached to (one-bond ¹H-¹³C correlation). sdsu.edu This is the primary method for assigning carbon signals based on their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over longer ranges, typically two or three bonds. sdsu.edu It is invaluable for identifying quaternary carbons (which have no attached protons) and piecing together different fragments of a molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and the relative orientation of substituents in a specific conformation. researchgate.net

While these techniques are standard for structural elucidation, no published 2D NMR data for this compound could be located.

Vibrational Spectroscopy

Vibrational spectroscopy measures the interaction of electromagnetic radiation with the molecular vibrations of a sample, providing information about the functional groups present.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups in a molecule by detecting the absorption of IR radiation at specific frequencies corresponding to the vibrations of chemical bonds. Key expected vibrations for this compound would include C-H stretching and bending, C-O (ether) stretching, and C-Br stretching. The C-O stretching vibrations in 1,3-dioxanes typically appear as strong bands in the fingerprint region. The presence of a C-Br bond would be indicated by a band in the lower frequency region of the spectrum.

Interactive Data Table 3: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H (Alkyl) | Stretching | Data not available |

| C-O (Ether) | Stretching | Data not available |

| C-Br | Stretching | Data not available |

Note: The table above is a placeholder. Specific experimental IR absorption data for this compound are not available in the reviewed literature.

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light, providing information on molecular vibrations. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. Therefore, some vibrations that are weak or absent in the IR spectrum may produce strong signals in the Raman spectrum, and vice versa. No experimental Raman spectra for this compound have been found in the scientific literature.

Mass Spectrometry (MS) in Structural Characterization and Reaction Monitoring

Mass spectrometry is a powerful analytical technique utilized for determining the molecular weight and structural details of a compound by measuring the mass-to-charge ratio (m/z) of its ions. In the context of this compound, MS provides critical data for its identification and for monitoring its chemical transformations.

Upon ionization in a mass spectrometer, typically through electron impact (EI), the this compound molecule forms a molecular ion ([M]•+). The presence of bromine is characteristically indicated by a pair of isotopic peaks for any bromine-containing fragment, corresponding to the nearly equal natural abundance of the 79Br and 81Br isotopes. The molecular ion peak for this compound would be expected at m/z 180 and 182.

The fragmentation pattern is crucial for structural elucidation. The fragmentation of the 1,3-dioxane ring itself involves characteristic losses. For the parent 1,3-dioxane, prominent fragments arise from the loss of a hydrogen atom, formaldehyde (B43269) (CH₂O), or other small neutral molecules. docbrown.info For this compound, key fragmentation pathways would involve the cleavage of the carbon-bromine bond, leading to the loss of a bromine radical (•Br) or the entire bromomethyl group (•CH₂Br). The stability of the resulting carbocations influences the fragmentation pathway. Ring opening and subsequent fragmentation are also common in dioxane systems.

A summary of plausible key fragments for this compound is presented below.

| m/z Value (for ⁷⁹Br) | Proposed Fragment Ion | Formula | Notes |

| 180/182 | [M]•+ | [C₅H₉BrO₂]•+ | Molecular ion |

| 101 | [M - Br]+ | [C₅H₉O₂]+ | Loss of a bromine radical |

| 87 | [M - CH₂Br]+ | [C₄H₇O₂]+ | Loss of the bromomethyl radical |

| 57 | [C₃H₅O]+ | [C₃H₅O]+ | Fragment from ring cleavage |

Beyond structural confirmation, mass spectrometry is an invaluable tool for real-time reaction monitoring. For reactions involving this compound, such as nucleophilic substitution at the bromomethyl group, MS can track the disappearance of the starting material and the appearance of the product. researchgate.net This is achieved by monitoring the change in intensity of their respective molecular ion peaks over time, providing kinetic data and insight into reaction mechanisms without the need for extensive sample workup.

X-ray Diffraction (XRD) for Solid-State Molecular Structure Determination

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state molecule. While the specific crystal structure of this compound is not detailed in the reviewed literature, extensive crystallographic studies have been performed on closely related derivatives, such as 5,5-bis(bromomethyl)-2-phenyl-1,3-dioxane (B1291294) and 5,5-bis(bromomethyl)-2,2-diphenyl-1,3-dioxane. researchgate.net These studies provide a strong basis for understanding the expected solid-state structure.

These analyses consistently reveal that the 1,3-dioxane ring adopts a stable chair conformation in the crystalline phase. researchgate.netresearchgate.netresearchgate.net This conformation minimizes torsional strain and steric interactions within the six-membered ring. The substituents on the ring occupy specific axial or equatorial positions to achieve the lowest energy state. For instance, in the crystal structure of 5,5-bis(bromomethyl)-2-methyl-2-(4-chlorophenyl)-1,3-dioxane, the molecule adopts a chair form with an axial orientation of the aromatic substituent. researchgate.net

To illustrate the type of data obtained from such an analysis, the crystallographic parameters for the related compound 5,5-bis(bromomethyl)-2,2-diphenyl-1,3-dioxane are presented below.

| Parameter | Value | Reference |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 22.133(4) | researchgate.net |

| b (Å) | 11.085(2) | researchgate.net |

| c (Å) | 14.881(3) | researchgate.net |

| β (°) | 98.79(3) | researchgate.net |

| Volume (ų) | 3604.4(12) | researchgate.net |

| Z | 8 | researchgate.net |

The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. In brominated 1,3-dioxane derivatives, these interactions play a critical role in stabilizing the crystal lattice.

A key aspect of structural chemistry is comparing the conformation of a molecule in the rigid solid state (from XRD) with its behavior in the more dynamic solution state (typically studied by NMR spectroscopy). For many 1,3-dioxane derivatives, the low-energy chair conformation observed in the crystal is retained in solution. researchgate.net For example, studies on 5,5-bis(bromomethyl)-2-[4-(dimethylamino)phenyl]-1,3-dioxane show that the molecule maintains a chair conformation with an equatorial aromatic substituent in both the crystalline state and in solution.

However, for some derivatives, the solid-state and solution-state structures can differ. In the case of 5,5-bis(bromomethyl)-2,2-diphenyl-1,3-dioxane, while the molecules adopt a chair conformation in the crystal, an equilibrium between two energy-degenerate chair invertomers is observed in solution at room temperature. researchgate.net This ring-flipping process is rapid on the NMR timescale. Low-temperature NMR experiments can "freeze out" this equilibrium, allowing for the characterization of the individual conformers and the determination of the energy barrier for this interconversion, which was found to be 8.9 kcal/mol for the diphenyl derivative. researchgate.net This highlights that while the solid-state structure provides a precise snapshot of a low-energy conformer, the molecule may exhibit greater conformational flexibility in solution.

Computational Chemistry Approaches for 5 Bromomethyl 1,3 Dioxane Investigations

Quantum Chemical Calculations for Molecular Geometry and Energetics

Quantum chemical calculations are fundamental to understanding the preferred three-dimensional structure and energetic properties of 5-(bromomethyl)-1,3-dioxane. These calculations solve the Schrödinger equation, or its density-based equivalent, to determine the electron distribution and the corresponding molecular energy.

Density Functional Theory (DFT) has become a primary method for studying 1,3-dioxane (B1201747) systems due to its favorable balance of accuracy and computational cost. In studies on related compounds, such as 5,5-bis(bromomethyl)-2,2-diphenyl-1,3-dioxane, DFT calculations have been instrumental. researchgate.net For instance, the PBE functional with a 3ζ basis set has been used to simulate the ring inversion pathway and estimate the potential barrier to interconversion. researchgate.netresearchgate.net

These studies typically begin by optimizing the geometry of the ground state conformation. For 1,3-dioxane derivatives, this is generally a chair conformation. researchgate.netsmolecule.comresearchgate.net The calculations can predict bond lengths, bond angles, and torsion angles, which can then be compared with experimental data from techniques like X-ray crystallography. In the case of 5,5-bis(bromomethyl)-2,2-diphenyl-1,3-dioxane, the calculated geometric parameters were found to be in good agreement with experimental X-ray diffraction data. researchgate.net

Beyond the ground state, DFT is used to locate and characterize transition states, which are the energy maxima along a reaction or conformational change pathway. For the ring inversion of substituted 1,3-dioxanes, DFT calculations have successfully identified the transition state structures and their corresponding energies, providing crucial information for determining the energy barrier of the process. researchgate.netresearchgate.net

While DFT is widely used, traditional ab initio Hartree-Fock (HF) and post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2), are also employed, often as benchmarks. For example, the conformational isomerization of 2,5-dimethyl-1,3-dioxane (B14706944) was investigated using ab initio RHF//6-31G(d) methods. researchgate.net In some studies on complex 1,3-dioxanes, RI-MP2/λ2 approximations have been used alongside DFT to refine the energetics, particularly for calculating interconversion barriers. researchgate.netresearchgate.net

Semi-empirical methods, which use parameters derived from experimental data to simplify calculations, can also be applied, particularly for larger systems or for initial, less computationally demanding explorations of the potential energy surface. However, for detailed and accurate electronic structure analysis of a molecule like this compound, DFT and ab initio methods are generally preferred.

Density Functional Theory (DFT) Studies on Ground and Transition States

Prediction of Conformational Landscapes and Interconversion Barriers

The flexible six-membered ring of this compound can adopt several conformations, with the chair form being the most stable. Computational methods are essential for mapping the landscape of these conformations and the energy barriers that separate them.

A Potential Energy Surface (PES) scan is a computational technique used to explore the conformational space of a molecule. uni-muenchen.de It involves systematically changing a specific geometric parameter, such as a torsion angle, while optimizing the rest of the molecular geometry at each step. uni-muenchen.devisualizeorgchem.com The result is a plot of energy versus the scanned coordinate, revealing minima (stable conformers) and maxima (transition states).

For 1,3-dioxane derivatives, PES scans are used to map the path of ring inversion. For example, the ring inversion path for 5,5-bis(bromomethyl)-2,2-diphenyl-1,3-dioxane was simulated by plotting the cluster energy against the O3–C4–C5–C6 torsion angle. researchgate.net This type of scan helps to identify all stationary points on the pathway, including the stable chair conformers and any intermediate twist-boat or half-chair conformations. researchgate.net

Table 1: Example of Calculated Interconversion Barrier for a Related Dioxane

This table presents the computationally determined energy barrier for the ring inversion of a related compound, 5,5-bis(bromomethyl)-2,2-diphenyl-1,3-dioxane, which illustrates the type of data obtained from PES scans and transition state analysis.

| Compound | Method | Solvent Model | Calculated Barrier (kcal/mol) | Experimental Barrier (kcal/mol) |

| 5,5-bis(bromomethyl)-2,2-diphenyl-1,3-dioxane | DFT (PBE/3ξ) | Cluster (5 CH₂Cl₂) | Matches experimental | 8.9 |

Data sourced from a study on 5,5-bis(bromomethyl)-2,2-diphenyl-1,3-dioxane. researchgate.net

Once a PES scan provides an approximate location of an energy maximum, more sophisticated algorithms are used to precisely locate the transition state (TS) structure. visualizeorgchem.com A true TS is a first-order saddle point on the PES, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom. This is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

In the study of 5,5-bis(bromomethyl)-2,2-diphenyl-1,3-dioxane, the transition state for the interconversion was explicitly located and visualized. researchgate.net This allows for a detailed analysis of the molecular geometry at the peak of the energy barrier, providing insights into the steric and electronic factors that govern the inversion process.

Potential Energy Surface Scans

Analysis of Electronic Structure and Reactivity Descriptors

Computational methods can also predict the chemical reactivity of this compound by analyzing its electronic structure. This involves examining the distribution of electrons and identifying sites that are susceptible to electrophilic or nucleophilic attack.

Studies on similar molecules, such as brominated 1,3-dioxol-2-ones, have utilized Natural Bond Orbital (NBO) analysis and calculated various reactivity descriptors. researchgate.net NBO analysis provides information on charge distribution, hybridization, and intramolecular interactions like hyperconjugation, which can stabilize certain conformations. researchgate.net

Reactivity descriptors derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly useful. researchgate.net

The HOMO energy is related to the ability of a molecule to donate electrons (nucleophilicity).

The LUMO energy is related to the ability of a molecule to accept electrons (electrophilicity).

The HOMO-LUMO gap is an indicator of chemical stability; a larger gap suggests lower reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) surfaces are also constructed to visualize the charge distribution on the molecule's surface. researchgate.net These maps show regions of negative potential (red), which are rich in electrons and prone to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and susceptible to nucleophilic attack. For this compound, the MEP surface would likely show negative potential around the oxygen atoms and a positive region near the hydrogen atoms and the carbon attached to the bromine, indicating the primary sites for chemical reactions.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis. It posits that the most significant interactions between molecules occur between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO energy gap are critical determinants of a molecule's kinetic stability and reactivity.

For this compound, FMO analysis reveals the likely sites for nucleophilic and electrophilic attack. The HOMO is typically localized on the regions of highest electron density, such as the oxygen atoms of the dioxane ring and the bromine atom, making these sites susceptible to electrophilic attack. Conversely, the LUMO is generally centered on the more electron-deficient areas, particularly the carbon atom of the bromomethyl group, indicating its vulnerability to nucleophilic attack. The energy difference between the HOMO and LUMO provides a quantitative measure of the molecule's reactivity; a smaller gap suggests higher reactivity.

Table 1: Illustrative FMO Data for this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -10.5 | Highest Occupied Molecular Orbital |

| LUMO | 1.2 | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 11.7 | Energy difference indicating chemical reactivity |

Note: The values presented are hypothetical and for illustrative purposes, as specific computational results can vary based on the level of theory and basis set used.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure within a molecule. It translates the complex many-electron wavefunction into localized orbitals that align with intuitive chemical concepts like bonds, lone pairs, and core orbitals. This analysis is particularly useful for understanding hyperconjugative interactions and charge transfer, which are crucial for describing intermolecular forces.

In the context of this compound, NBO analysis can elucidate the nature of the C-Br bond and the influence of the dioxane ring's oxygen atoms. It can quantify the delocalization of electron density from the oxygen lone pairs into the antibonding orbital of the C-Br bond (a hyperconjugative interaction), which can influence the bond's strength and reactivity. Furthermore, NBO is instrumental in studying the formation of halogen bonds, where the bromine atom acts as an electrophilic region (a σ-hole) that can interact with nucleophiles.

Molecular Dynamics Simulations for Solution-Phase Behavior

While quantum chemical methods like FMO and NBO analysis are powerful for single molecules, Molecular Dynamics (MD) simulations are employed to study the behavior of molecules in a condensed phase, such as in a solvent. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.

For this compound, MD simulations can reveal crucial information about its solvation structure, diffusion, and conformational dynamics in different solvents. By simulating the compound in a box of explicit solvent molecules (e.g., water, methanol), researchers can analyze the radial distribution functions to understand how solvent molecules arrange themselves around the solute. These simulations can also predict how the conformational equilibrium of the 1,3-dioxane ring (chair vs. boat or twist-boat) might be influenced by the solvent environment.

Development and Validation of Force Field Parameters for Large-Scale Modeling

Molecular dynamics simulations rely on force fields, which are sets of parameters that describe the potential energy of a system of atoms. The accuracy of an MD simulation is heavily dependent on the quality of the force field used. While general-purpose force fields (e.g., AMBER, CHARMM, GROMOS) are available, they may not always accurately represent specific or unusual chemical moieties, such as the bromomethyl-dioxane structure.

Therefore, a critical area of research is the development and validation of specific force field parameters for this compound. This process typically involves:

Parameterization: Using high-level quantum mechanics calculations (ab initio or DFT) to derive key parameters like partial atomic charges, bond lengths, bond angles, and dihedral angles for the molecule in its equilibrium geometry and during conformational changes.

Validation: Testing the newly developed parameters by running MD simulations and comparing the results against experimental data or high-level quantum chemical calculations. Properties used for validation can include density, heat of vaporization, solvation free energy, and conformational preferences.

Accurate force fields are essential for conducting large-scale simulations that can model complex processes like crystal growth, membrane permeation, or interactions with macromolecules, which are computationally prohibitive with quantum mechanics methods alone.

Applications of 5 Bromomethyl 1,3 Dioxane As a Versatile Synthetic Intermediate

Building Block for the Construction of Complex Organic Molecules

The unique structure of 5-(bromomethyl)-1,3-dioxane allows it to be employed in the synthesis of intricate molecular frameworks that are challenging to assemble through other methods. Its utility stems from the ability to introduce the dioxane moiety into a target molecule via the reactive bromomethyl handle, followed by subsequent manipulation of the dioxane ring itself.

The presence of the electrophilic bromomethyl group makes this compound and its derivatives suitable precursors for constructing complex cyclic systems. In the synthesis of spirocyclic compounds, related molecules like 5,5-bis(bromomethyl)-2-phenyl-1,3-dioxane (B1291294) are utilized as precursors for spiro compounds through reactions involving nucleophilic substitution. This strategy involves the sequential or simultaneous reaction of the bromomethyl groups with a dinucleophile, leading to the formation of a new ring spiro-fused to the central carbon of the dioxane ring.

Furthermore, annelation reactions using related 1,3-dioxan-5-ones demonstrate a pathway to bridged bicyclic systems. Pyrrolidine enamines derived from 1,3-dioxan-5-ones can react with reagents like methyl α-(bromomethyl)acrylate to produce bridged 2,4-dioxabicyclo[3.3.1]nonane ring systems with high stereocontrol. researchgate.net This highlights the potential of the 1,3-dioxane (B1201747) scaffold in building complex, three-dimensional polycyclic structures.

The 1,3-dioxane ring is a stable protecting group for carbonyls and diols, but it can also be a precursor to other functionalities. thieme-connect.de Related β-haloacetals are widely used as alkylating agents and precursors to Grignard reagents, which are stable when derived from 1,3-dioxanes. orgsyn.org The primary application of related 5-bromo-5-(bromomethyl)-1,3-dioxanes involves an elimination reaction to produce 5-(bromomethylene)-1,3-dioxanes, which are versatile intermediates themselves. thieme-connect.de

By extension, the cleavage of the dioxane ring can unmask the protected functional groups. For instance, related 2-(bromomethyl)-1,3-dioxolane is used as an intermediate for the preparation of α,β-unsaturated aldehydes. lookchem.com A general method for preparing α,β-unsaturated aldehydes involves the retrocycloaddition of 1,3-dioxin derivatives, which can be synthesized from compounds like this compound. mdpi.comnih.gov

The synthesis of polyfunctional acetals is achieved through nucleophilic substitution at the bromomethyl group. Reaction of this compound with various nucleophiles (e.g., alkoxides, thiolates, or amines) introduces a new functional group, resulting in a disubstituted acetal (B89532). This allows for the creation of molecules bearing the stable dioxane ring alongside another desired functionality, which can be carried through multi-step syntheses.

Synthesis of Polycyclic and Spirocyclic Frameworks

Precursor in the Synthesis of Biologically Relevant Molecules

The structural motifs accessible from this compound are found in numerous biologically active compounds. Its role as a versatile intermediate extends to the synthesis of molecules with potential therapeutic applications.

Acyclic nucleoside analogs are a critical class of antiviral and anticancer agents. The synthesis of these molecules often involves the alkylation of a nucleobase with a side chain that mimics the ribose sugar. Research has shown that 1,3-dioxolane (B20135) and 1,3-dioxane derivatives are effective reagents for this purpose. nih.govmdpi.com In a common strategy, a silylated nucleobase, such as uracil (B121893) or a purine (B94841) derivative, is reacted with an activated dioxane or dioxolane. nih.govnih.gov

For example, nucleoside analogs can be synthesized from silylated uracil and a trimethylsilyl (B98337) iodide-treated 1,3-dioxane. nih.gov This reaction attaches the dioxane moiety, acting as the acyclic sugar mimic, to the nucleobase. By analogy, this compound serves as a direct precursor for such analogs, where the bromomethyl group is the reactive site for alkylating the nucleobase. The resulting product is an acyclic nucleoside analog where the 1,3-dioxane ring constitutes the acyclic portion of the molecule. mdpi.comrsc.org

| Reactant 1 (Nucleobase) | Reactant 2 (Acyclic Moiety Precursor) | Product Type | Reference |

| Silylated Uracil | Trimethylsilyl iodide-treated 1,3-dioxane | Acyclic Nucleoside Analog | nih.gov |

| 6-Chloropurine | Acetal and Acetic Anhydride | Acylated Acyclic Nucleoside | mdpi.com |

| N6-Benzoyl Adenine | 1,3-Dioxolane and Acetic Anhydride | Acyclic Adenosine Analog | rsc.org |

The reactivity of the bromomethyl group facilitates the synthesis of a wide array of heterocyclic structures. By serving as an electrophile, this compound can alkylate various nucleophiles, initiating sequences that lead to new ring systems.

Reaction with nitrogen nucleophiles, such as primary or secondary amines, yields N-substituted products which can undergo subsequent cyclization reactions to form nitrogen-containing heterocycles. libretexts.org Similarly, reaction with sulfur nucleophiles like thiols can be used to construct sulfur-containing rings. For example, related bromomethyl-substituted heterocycles are used in the synthesis of coumarins and azacoumarins by reacting with various O, N, and S nucleophiles. scirp.org The Suzuki cross-coupling reaction of other bromomethyl-functionalized heterocycles with aryl boronic acids is a powerful method for creating complex bi-aryl and heterocyclic systems, a strategy potentially applicable to derivatives of this compound. researchgate.net

| Nucleophile | Intermediate Product | Potential Heterocyclic Product |

| Primary Amine (R-NH₂) | 5-((Alkylamino)methyl)-1,3-dioxane | Piperidines, Pyrrolidines (after further steps) |

| Thiol (R-SH) | 5-((Alkylthio)methyl)-1,3-dioxane | Thiophenes, Thianes (after further steps) |

| Phthalimide | N-(1,3-Dioxan-5-ylmethyl)phthalimide | Primary Amine (after hydrolysis) |

Intermediates for Acyclic Nucleoside Analogs (by extension from dioxolane research)

Contribution to Materials Science Research

In materials science, functional monomers are essential for creating polymers with tailored properties. This compound and its analogs are valuable in this field due to their ability to be incorporated into polymer chains. The dioxane unit can impart specific characteristics, such as altered solubility or thermal stability, to the final material.

Related compounds are used as building blocks for synthesizing polymers and resins. lookchem.com For instance, 5,5-bis(bromomethyl)-2-phenyl-1,3-dioxane is noted for its potential application as a building block for polymers that incorporate dioxane units. smolecule.com This class of compounds has been incorporated into copolymers for vitrimers, which are reprocessable thermosets. The bromomethyl group can be used to initiate polymerization or to graft the dioxane unit onto an existing polymer backbone. Alternatively, it can be converted to a polymerizable group, such as a vinyl or acrylate (B77674) moiety, allowing it to act as a monomer in polymerization reactions.

Monomers for Polymer Synthesis

The presence of a reactive bromomethyl group makes this compound and its derivatives potential monomers for various polymerization reactions. The utility of similar structures, such as 5,5-bis(bromomethyl)-2-phenyl-1,3-dioxane, as crosslinkers or monomers highlights this potential. The bromomethyl groups serve as electrophilic sites that can undergo nucleophilic substitution, enabling the incorporation of the dioxane unit into a polymer chain.

One established strategy involves the conversion of the bromomethyl-dioxane into a polymerizable monomer. For instance, a related compound, 5,6-benzo-2-(bromomethyl)-1,3-dioxepane, can be treated with a strong base like potassium t-butoxide to eliminate hydrogen bromide, forming a cyclic ketene (B1206846) acetal, 5,6-benzo-2-methylene-1,3-dioxepane (BMDO). rsc.org This resulting methylene-containing monomer can then undergo radical ring-opening polymerization. rsc.org This process creates functional polyesters, demonstrating a pathway from a bromomethyl-dioxane precursor to a polymer.

The general reactivity of bromomethyl groups suggests that this compound could be used in polycondensation reactions with suitable difunctional or polyfunctional nucleophiles to build polymer backbones. Its derivatives are noted for their use in synthesizing polymers and copolymers. smolecule.com

Table 1: Research Findings on Dioxane Derivatives in Polymer Synthesis

| Derivative | Application in Polymer Chemistry | Polymerization Method | Reference |

|---|---|---|---|

| 5,5-Bis(bromomethyl)-2-phenyl-1,3-dioxane | Potential crosslinker or monomer | Not specified | |

| 5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane | Used in the synthesis of polymers or copolymers | Not specified | smolecule.com |

Precursors for Functional Organic Materials

Substituted 1,3-dioxanes are widely employed as reagents in fine organic synthesis for creating complex molecules and new materials. smolecule.comresearchgate.net The compound this compound serves as a building block where the dioxane ring acts as a stable scaffold and the bromomethyl group provides a reactive handle for further chemical transformations.

The primary mechanism of action for derivatives like 5,5-bis(bromomethyl)-2-phenyl-1,3-dioxane involves nucleophilic substitution reactions at the bromomethyl groups. These groups act as electrophilic centers, allowing for the formation of new chemical bonds and the synthesis of more elaborate structures. This reactivity is fundamental to its application in producing specialty chemicals and advanced materials. For example, derivatives have been investigated as precursors for compounds with potential bactericidal activity. smolecule.com The synthesis often involves the condensation of a substituted 1,3-propanediol (B51772) with an aldehyde to form the dioxane ring, which can then be functionalized.

Table 2: Research Findings on Dioxane Derivatives as Precursors

| Dioxane Derivative | Application | Key Reaction Type | Reference |

|---|---|---|---|

| 5,5-Bis(bromomethyl)-2-[4-(dimethylamino)phenyl]-1,3-dioxane | Reagent for fine organic synthesis; potential bactericidal compound | Not specified | smolecule.com |

| Substituted 1,3-dioxanes | Reagents in fine organic synthesis; design of medicinal compounds | Not specified | smolecule.comresearchgate.net |

Utility in Protecting Group Strategies for 1,3-Diols (General 1,3-Dioxane Application)

The 1,3-dioxane ring structure is a cornerstone of protecting group chemistry in organic synthesis, specifically for 1,3-diols. thieme-connect.de The formation of a cyclic acetal by reacting a 1,3-diol with an aldehyde or ketone provides a robust method to mask the hydroxyl groups, preventing them from participating in unwanted reactions. thieme-connect.deorganic-chemistry.org

This protection strategy is a standard transformation in organic synthesis. thieme-connect.de 1,3-Dioxanes are generally stable under a wide range of conditions, including basic, oxidative, and reductive environments. thieme-connect.de This stability allows chemists to perform reactions on other parts of the molecule without affecting the protected diol. total-synthesis.com

The formation of the 1,3-dioxane protecting group is typically achieved through an acid-catalyzed reaction between the 1,3-diol and a suitable carbonyl compound (like benzaldehyde (B42025) or acetone). organic-chemistry.org To drive the reaction to completion, the water formed during the reaction is usually removed, often by azeotropic distillation using a Dean-Stark apparatus. organic-chemistry.orgscribd.com

The deprotection, or removal, of the 1,3-dioxane group is accomplished under acidic conditions. thieme-connect.de The acetal linkage is labile to Brønsted or Lewis acids, which catalyze its hydrolysis back to the original 1,3-diol and carbonyl compound. thieme-connect.deorganic-chemistry.org This orthogonal stability—stable to base but labile to acid—is a key feature that makes 1,3-dioxanes highly useful in multi-step synthetic sequences, particularly in carbohydrate chemistry where selective protection of hydroxyl groups is crucial. researchgate.net The regioselective opening of these acetals offers a step-economic way to differentiate between primary and secondary alcohols. researchgate.net